molecular formula C17H14FN3O2 B2742962 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 942010-40-4

1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2742962
CAS No.: 942010-40-4
M. Wt: 311.316
InChI Key: RQKZJZZJEJNZFQ-UHFFFAOYSA-N
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Description

The target compound, 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, features a carboxamide group at position 3, an ethyl substituent at position 1, and a 4-fluorophenylamide moiety. These modifications enhance its pharmacokinetic properties and receptor-binding specificity compared to earlier analogues.

Properties

IUPAC Name

1-ethyl-N-(4-fluorophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-2-21-15-11(4-3-9-19-15)10-14(17(21)23)16(22)20-13-7-5-12(18)6-8-13/h3-10H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKZJZZJEJNZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, known for its diverse biological activities. This compound features a unique structure that includes an ethyl group, a fluorophenyl substituent, and a carbonyl group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic properties supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{16}F_{N}_{3}O_{2} with a molecular weight of approximately 311.32 g/mol. The presence of the fluorine atom in the aromatic ring enhances lipophilicity and metabolic stability, which are critical for biological activity.

Antibacterial Activity

Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. The specific compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted the minimum inhibitory concentration (MIC) values for related naphthyridine compounds, demonstrating their potential as antibacterial agents. For instance, derivatives with similar structures have reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDTBD
Related Naphthyridine Derivative0.22Staphylococcus aureus
Related Naphthyridine Derivative0.25Escherichia coli

Anticancer Activity

The compound's structure suggests potential anticancer properties. Naphthyridine derivatives have been linked to various cancer treatments due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds with similar naphthyridine scaffolds have been shown to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Study: A study conducted on structurally related naphthyridines revealed that certain modifications led to enhanced anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction.

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, naphthyridine derivatives have demonstrated anti-inflammatory and antiviral properties. The unique structural features of these compounds allow them to interact with various biological targets, including enzymes involved in inflammatory pathways and viral replication processes.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of isocyanates with substituted naphthyridine derivatives in the presence of bases like sodium hydride . This approach allows for the introduction of diverse substituents at specific positions on the naphthyridine scaffold.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological profile of 1,8-naphthyridine-3-carboxamides is highly dependent on substituents at positions 1, 3, and 5. Key analogues and their structural differences are summarized below:

Compound Name R1 (Position 1) R3 (Position 3) Key Modifications Biological Activity Reference
Target Compound Ethyl N-(4-Fluorophenyl) Fluorinated aryl group Under investigation -
N-(2,4-Difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide - N-(2,4-Difluorobenzyl) Hydroxy group at C4; difluorobenzylamide Antiviral (HIV-1 integrase)
1-(5-Chloropentyl)-N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 5-Chloropentyl N-(4-Methylcyclohexyl) Aliphatic halogenated chain CB2 receptor agonist
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 4-Chlorobenzyl N-(4-Chlorophenyl) Dichlorinated aromatic groups Anticancer (in vitro)
1-(Benzyloxy)-N-(3-chloro-4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Benzyloxy N-(3-Chloro-4-fluorobenzyl) Benzyl ether; halogenated aryl HIV-1 integrase inhibitor

Key Observations :

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogues like nalidixic acid .
  • Position 1 Modifications : Alkyl chains (e.g., ethyl, 5-chloropentyl) improve membrane permeability, while aromatic substituents (e.g., benzyl, chlorobenzyl) influence receptor selectivity .
  • Amide Diversity : Aryl amides (e.g., 4-fluorophenyl, 2,4-difluorobenzyl) confer target specificity, as seen in HIV-1 integrase inhibitors .

Physicochemical Data :

Property Target Compound* 5a4 FG160a 19a
Molecular Weight (g/mol) ~375.37 424.28 ~395.87 ~459.87
Melting Point (°C) N/A 193–195 Mixture (cis/trans) 210–212 (ethanol)
Key Spectral Data - IR: 1686 cm⁻¹ (C=O) NMR: δ 5.68 (CH2-Ph) MS: m/z 640.2 (MH+)

*Estimated based on structural similarity.

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